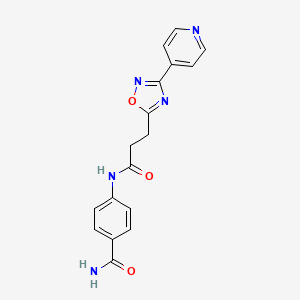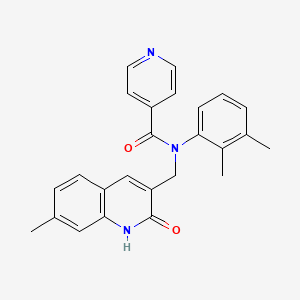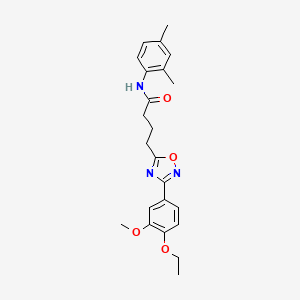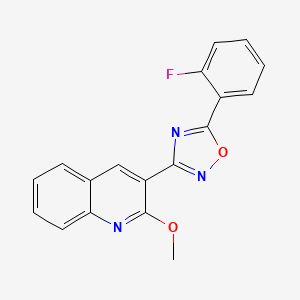
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of PPOP is not fully understood. However, it has been suggested that PPOP may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPOP has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PPOP can inhibit the growth of cancer cells and reduce inflammation. PPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, PPOP has been found to be non-toxic to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPOP in lab experiments is its potential as a fluorescent probe for imaging cellular structures. PPOP has also been found to be non-toxic to normal cells, which makes it a promising candidate for further study. However, one limitation of using PPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of PPOP. One direction is to further investigate its potential as a fluorescent probe for imaging cellular structures. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its interactions with DNA.
Métodos De Síntesis
The synthesis of PPOP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-aminobenzamide with 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure PPOP.
Aplicaciones Científicas De Investigación
PPOP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. PPOP has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-1-3-13(4-2-11)20-14(23)5-6-15-21-17(22-25-15)12-7-9-19-10-8-12/h1-4,7-10H,5-6H2,(H2,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJIDQXZMOOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
